molecular formula C9H12N2O B8598622 2-Amino-4,6-dimethylbenzamide

2-Amino-4,6-dimethylbenzamide

Cat. No.: B8598622
M. Wt: 164.20 g/mol
InChI Key: XRTJKPVWBWKFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-dimethylbenzamide is a benzamide derivative featuring an amino group at the 2-position and methyl substituents at the 4- and 6-positions of the benzene ring. This structural arrangement confers unique physicochemical properties, such as altered solubility, crystallinity, and hydrogen-bonding capacity, which are critical in pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-4,6-dimethylbenzamide

InChI

InChI=1S/C9H12N2O/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

XRTJKPVWBWKFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the aromatic ring significantly influence molecular behavior. For example:

  • Methyl vs. 2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0): Methoxy groups are moderately electron-withdrawing due to resonance effects, increasing polarity and solubility in protic solvents compared to methyl analogs.
  • Chloro vs. Hydroxy Groups in Pyrimidines: In 2-amino-4,6-dichloropyrimidines, chloro substituents enhance electrophilicity and bioactivity (e.g., NO-inhibitory IC50 = 2–36 μM), whereas hydroxy groups in 2-amino-4,6-dihydroxypyrimidines render them inactive .

Co-Crystal Formation Tendencies

  • 2-Amino-4,6-dimethylpyrimidine (analogous to benzamide derivatives) forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer. This contrasts with 2-aminopyridine, which forms salts under similar conditions .
  • Substituent Charge Impact: Weakly charged aromatic nitrogens (e.g., in 2-amino-3,5-dibromopyridine) can still form co-crystals, highlighting the complexity of predicting solid-state interactions .

Data Tables

Table 1: Comparison of Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) Bioactivity (IC50) Co-Crystal Tendency
2-Amino-4,6-dimethylbenzamide* Methyl (4,6) ~180 (estimated) Not reported Likely intermediate
2-Amino-4,6-dimethoxybenzamide Methoxy (4,6) 196.20 None reported Not studied
5-Fluoro-2-amino-4,6-dichloropyrimidine Cl (4,6), F (5) ~198 2 μM Not applicable
2-Amino-4,6-dimethylpyrimidine Methyl (4,6) ~138 Not reported Co-crystal former

*Hypothetical data inferred from structural analogs.

Table 2: Co-Crystal vs. Salt Formation Criteria

Compound Nitrogen Charge (kJ/mol) Interaction Type IR Carboxylate Peak (cm⁻¹)
2-Aminopyridine –287 Salt <1675
2-Amino-4,6-dimethylpyrimidine –287 Co-crystal 1682–1695
2-Amino-3,5-dibromopyridine Weak charge Co-crystal Not reported

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